molecular formula C13H19ClN2O B257264 3-chloro-N-[2-(diethylamino)ethyl]benzamide

3-chloro-N-[2-(diethylamino)ethyl]benzamide

Cat. No. B257264
M. Wt: 254.75 g/mol
InChI Key: QPGMJCCDXQMVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(diethylamino)ethyl]benzamide, also known as CDEB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(diethylamino)ethyl]benzamide is not fully understood, but it is believed to involve the modulation of dopamine receptors, particularly the D1 and D2 subtypes. 3-chloro-N-[2-(diethylamino)ethyl]benzamide has been shown to act as a partial agonist at the D1 receptor and a full agonist at the D2 receptor. It has also been shown to enhance the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
3-chloro-N-[2-(diethylamino)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the enhancement of dopamine and other neurotransmitter release, the modulation of dopamine receptor activity, and the enhancement of synaptic plasticity. It has also been shown to have neuroprotective effects, particularly against oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

3-chloro-N-[2-(diethylamino)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for dopamine receptors, its ability to enhance neurotransmitter release, and its neuroprotective effects. However, it also has some limitations, including its potential toxicity and the need for further studies to elucidate its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-chloro-N-[2-(diethylamino)ethyl]benzamide, including the elucidation of its mechanism of action, the identification of potential side effects, and the development of more potent and selective derivatives. 3-chloro-N-[2-(diethylamino)ethyl]benzamide and its derivatives also have potential applications in the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.
Conclusion:
In conclusion, 3-chloro-N-[2-(diethylamino)ethyl]benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been extensively studied for its potential to modulate dopamine receptor activity, enhance neurotransmitter release, and have neuroprotective effects. However, further studies are needed to elucidate its mechanism of action and potential side effects, and to develop more potent and selective derivatives.

Synthesis Methods

3-chloro-N-[2-(diethylamino)ethyl]benzamide can be synthesized using various methods, including the reaction of 3-chloroaniline with diethylaminoethyl chloride, followed by the reaction with benzoyl chloride. The final product can be purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-chloro-N-[2-(diethylamino)ethyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of dopamine receptors, which play a crucial role in the regulation of various physiological processes, such as motor control, reward, and motivation. 3-chloro-N-[2-(diethylamino)ethyl]benzamide has also been shown to enhance the release of dopamine and other neurotransmitters, such as norepinephrine and serotonin, in the brain.

properties

Product Name

3-chloro-N-[2-(diethylamino)ethyl]benzamide

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

3-chloro-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C13H19ClN2O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)

InChI Key

QPGMJCCDXQMVJI-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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